An In-Depth Technical Guide to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-90-1)
An In-Depth Technical Guide to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-90-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, offering field-proven insights for its use in a research and development setting.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and biological properties.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Specifically, the trifluoromethyl group is a strong electron-withdrawing moiety that can significantly impact the electronic environment of the pyridine ring, influencing its reactivity and potential for molecular interactions. The strategic placement of amino and fluoro substituents further modulates the molecule's properties, making 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine a valuable and versatile building block for the synthesis of novel bioactive compounds.
Physicochemical and Spectroscopic Profile
Molecular Formula: C₆H₅F₄N₃[3][4]
Molecular Weight: 195.12 g/mol [4]
Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine are detailed below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5-7.8 | s | H-6 |
| ~5.0-6.0 | br s | -NH₂ (C5) |
| ~4.0-5.0 | br s | -NH₂ (C2) |
Note: The chemical shifts of the amino protons are highly dependent on solvent and concentration and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~155-160 | d | C-3 (J_CF ≈ 240-260 Hz) |
| ~145-150 | s | C-2 |
| ~140-145 | d | C-5 (J_CF ≈ 5-10 Hz) |
| ~120-125 | q | C-4 (J_CF ≈ 30-40 Hz) |
| ~120-125 | q | CF₃ (J_CF ≈ 270-280 Hz) |
| ~110-115 | s | C-6 |
Note: The carbon attached to the fluorine will appear as a doublet, and the carbons in proximity to the trifluoromethyl group will exhibit quartets due to C-F coupling.[5][6][7]
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-60 to -65 | s | -CF₃ |
| ~-130 to -140 | s | -F |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The trifluoromethyl group typically appears as a singlet in the indicated region.[2][8][9]
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of amino groups |
| 3100-3000 | Weak | Aromatic C-H stretching |
| 1640-1600 | Strong | N-H scissoring (bending) |
| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1350-1100 | Very Strong | C-F stretching (CF₃ group) |
| 1300-1200 | Strong | C-F stretching (aromatic) |
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 195. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals such as HCN, HF, or CF₃.
Experimental Protocols for Spectroscopic Analysis
The following are standardized methodologies for acquiring high-quality spectroscopic data for 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine.
Protocol 1: NMR Spectroscopy
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Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
For ¹³C and ¹⁹F NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment. A relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR: A standard proton-decoupled experiment (e.g., zgpg30) should be used. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.
-
¹⁹F NMR: A standard single-pulse, proton-decoupled experiment.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.
-
-
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source.
-
-
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Scan a mass range that includes the expected molecular ion, for example, m/z 40-250.
-
Synthesis of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
The synthesis of highly substituted pyridines can be challenging. A plausible synthetic route to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine would likely involve a multi-step sequence starting from a commercially available pyridine derivative. While a specific, validated protocol for this exact molecule is not widely published, a general synthetic strategy can be proposed based on known transformations of fluorinated pyridines.
A potential synthetic pathway could start from a polychlorinated or fluorinated pyridine precursor, followed by sequential nucleophilic aromatic substitution reactions to introduce the amino groups. The regioselectivity of these substitutions would be a critical factor, governed by the electronic effects of the existing substituents.
Diagram 1: Proposed General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Reactivity and Synthetic Applications
The reactivity of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is dictated by the interplay of its functional groups. The two amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and trifluoromethyl substituents, makes it susceptible to nucleophilic attack, although the existing amino groups are deactivating.
The primary utility of this compound is as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. The two distinct amino groups offer handles for differential functionalization, allowing for the construction of diverse molecular scaffolds. For instance, one amino group could be selectively protected, allowing the other to be elaborated, followed by deprotection and further modification of the first amino group. This differential reactivity is a key feature for its application in combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Safety and Handling
Potential Hazards:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of substituents provides a platform for the synthesis of a wide range of derivatives with potentially enhanced biological activity and favorable pharmacokinetic properties. A thorough understanding of its spectroscopic properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting. While a detailed, published synthesis protocol remains elusive, the information and predictive data provided in this guide offer a solid foundation for researchers to work with this promising compound.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]
-
2,5-Diamino-3-fluoro-4-(trifluoromethyl)-pyridine 250mg. P212121 Store. [Link]
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13C NMR Spectroscopy. Thieme. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
-
13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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- 3. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine [oakwoodchemical.com]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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